Cas no 1015868-88-8 (1H-Pyrazole-5-carboxylic acid, 3-(2,4-dimethylphenyl)-1-ethyl-)

1H-Pyrazole-5-carboxylic acid, 3-(2,4-dimethylphenyl)-1-ethyl-, is a versatile organic compound characterized by its pyrazole ring and substituents. This compound offers excellent stability and a high degree of purity, making it suitable for various chemical syntheses. Its distinct aromatic properties and ease of functionalization contribute to its utility in medicinal chemistry and material science applications.
1H-Pyrazole-5-carboxylic acid, 3-(2,4-dimethylphenyl)-1-ethyl- structure
1015868-88-8 structure
Product name:1H-Pyrazole-5-carboxylic acid, 3-(2,4-dimethylphenyl)-1-ethyl-
CAS No:1015868-88-8
MF:C14H16N2O2
Molecular Weight:244.289043426514
MDL:MFCD21894012
CID:5165864

1H-Pyrazole-5-carboxylic acid, 3-(2,4-dimethylphenyl)-1-ethyl- 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-5-carboxylic acid, 3-(2,4-dimethylphenyl)-1-ethyl-
    • MDL: MFCD21894012
    • インチ: 1S/C14H16N2O2/c1-4-16-13(14(17)18)8-12(15-16)11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3,(H,17,18)
    • InChIKey: JKTSDLGNABTIGR-UHFFFAOYSA-N
    • SMILES: N1(CC)C(C(O)=O)=CC(C2=CC=C(C)C=C2C)=N1

1H-Pyrazole-5-carboxylic acid, 3-(2,4-dimethylphenyl)-1-ethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB532703-1 g
5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid
1015868-88-8
1g
€551.00 2023-02-28
abcr
AB532703-1g
5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid; .
1015868-88-8
1g
€551.00 2024-08-02
abcr
AB532703-5g
5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid; .
1015868-88-8
5g
€1746.20 2024-08-02

1H-Pyrazole-5-carboxylic acid, 3-(2,4-dimethylphenyl)-1-ethyl- 関連文献

1H-Pyrazole-5-carboxylic acid, 3-(2,4-dimethylphenyl)-1-ethyl-に関する追加情報

Introduction to 1H-Pyrazole-5-carboxylic acid, 3-(2,4-dimethylphenyl)-1-ethyl- (CAS No. 1015868-88-8)

1H-Pyrazole-5-carboxylic acid, 3-(2,4-dimethylphenyl)-1-ethyl-, identified by its CAS number 1015868-88-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic compound belongs to the pyrazole family, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural motif of pyrazole, characterized by a five-membered ring containing two nitrogen atoms, makes it a versatile scaffold for drug design and development.

The molecular structure of 1H-Pyrazole-5-carboxylic acid, 3-(2,4-dimethylphenyl)-1-ethyl- incorporates several key functional groups that contribute to its unique chemical properties and biological interactions. The presence of a carboxylic acid moiety at the 5-position of the pyrazole ring enhances its reactivity and allows for further derivatization, enabling the synthesis of more complex derivatives with tailored pharmacological profiles. Additionally, the substitution at the 3-position with a 2,4-dimethylphenyl group introduces lipophilicity and may influence binding affinity to biological targets. The ethyl group at the 1-position further modulates the compound's physicochemical properties, affecting solubility and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of 1H-Pyrazole-5-carboxylic acid, 3-(2,4-dimethylphenyl)-1-ethyl- as a lead compound in the development of novel therapeutic agents. Studies have demonstrated its potential in inhibiting various enzymes and receptors implicated in inflammatory diseases, cancer, and neurodegenerative disorders. The 2,4-dimethylphenyl substituent has been shown to enhance binding interactions with specific protein targets, improving drug efficacy. Furthermore, the carboxylic acid group serves as a versatile handle for conjugation with other bioactive molecules, facilitating the design of prodrugs or targeted delivery systems.

In the context of drug discovery, the synthesis of 1H-Pyrazole-5-carboxylic acid, 3-(2,4-dimethylphenyl)-1-ethyl- has been optimized using modern synthetic methodologies to ensure high yield and purity. Transition metal-catalyzed cross-coupling reactions have been particularly effective in constructing the pyrazole core and introducing the desired substituents. These techniques not only streamline the synthetic process but also allow for scalable production, making it feasible for industrial applications. The compound's stability under various storage conditions has also been evaluated, ensuring its suitability for both laboratory research and commercial use.

The pharmacological evaluation of 1H-Pyrazole-5-carboxylic acid, 3-(2,4-dimethylphenyl)-1-ethyl- has revealed promising results in preclinical studies. Its ability to modulate key signaling pathways has been investigated in vitro using cell-based assays. Notably, it has demonstrated inhibitory effects on enzymes such as COX-2 and lipoxygenase, which are central to inflammatory responses. Additionally, its interaction with receptors like TRPV1 has been explored for potential applications in pain management. These findings underscore its therapeutic potential and justify further investigation into its mechanism of action.

One of the most intriguing aspects of 1H-Pyrazole-5-carboxylic acid, 3-(2,4-dimethylphenyl)-1-ethyl- is its potential role in addressing unmet medical needs. The growing prevalence of chronic diseases necessitates the development of novel therapeutic strategies. Pyrazole derivatives have shown promise in this regard due to their ability to interact with multiple biological targets simultaneously. The structural flexibility of this compound allows for fine-tuning its pharmacological properties to achieve optimal therapeutic effects while minimizing side effects.

The regulatory landscape for pharmaceutical compounds like 1H-Pyrazole-5-carboxylic acid, 3-(2,4-dimethylphenyl)-1-ethyl- is stringent but well-established. Compliance with Good Manufacturing Practices (GMP) ensures that the compound meets high-quality standards throughout its production lifecycle. Documentation of synthesis routes, purity analysis via techniques such as HPLC or NMR spectroscopy, and stability studies are all critical components of regulatory submissions. These measures guarantee that researchers and clinicians receive a product that is both effective and safe for use.

Future directions in research on 1H-Pyrazole-5-carboxylic acid, 3-(2,4-dimethylphenyl)-1-ethyl- include exploring its role in combinatorial therapy regimens. By pairing it with other drugs that target different aspects of a disease pathway, synergistic effects may be achieved that surpass those observed with single-agent treatments. Furthermore,the development of novel delivery systems,such as nanoparticles or liposomes,could enhance bioavailability and targeted delivery,potentially expanding its clinical applicability.

In conclusion,1H-Pyrazole-5-carboxylic acid,3-(2,4-dimethylphenyl)-1 ethyl - (CAS No.1015868 -88 -8) represents a valuable asset in pharmaceutical research due to its unique structural features and promising biological activities.The combination of computational modeling,advanced synthetic techniques,and rigorous pharmacological evaluation continues to drive innovation in this field.As our understanding of disease mechanisms evolves,compounds like this one will play an increasingly important role in developing next-generation therapeutics.

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Amadis Chemical Company Limited
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